
Dehydroemetine
概要
説明
デヒドロエメチンは、合成的に製造された抗原虫剤です。構造的にはエメチンと類似しており、エチル置換基の隣に二重結合がある点が異なります。デヒドロエメチンは、アメーバ殺傷作用が知られており、主にアメーバ症の治療に使用されます。 エメチンと比較して、副作用が少ないことが知られています .
準備方法
デヒドロエメチンは、エメチンから出発する一連の化学反応によって合成されます。合成経路には、エメチンの脱水素化によるデヒドロエメチンの形成が含まれます。 このプロセスは、通常、触媒の使用や温度制御など、特定の反応条件を必要とします . 工業生産方法では、同様の化学プロセスを用いた大規模合成が行われ、化合物の純度と効力が保証されます。
化学反応の分析
デヒドロエメチンは、以下を含むさまざまな化学反応を起こします。
酸化: デヒドロエメチンは、特定の条件下で酸化され、異なる酸化生成物を生成します。
還元: デヒドロエメチンは、還元反応を起こすこともありますが、これはあまり一般的ではありません。
置換: デヒドロエメチンは、置換反応に参加することができ、その場合、1つの官能基が別の官能基に置き換えられます。これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。
科学研究での応用
デヒドロエメチンは、幅広い科学研究で応用されています。
科学的研究の応用
Case Studies and Research Findings
A series of studies have demonstrated dehydroemetine's efficacy against malaria:
- In Vitro Studies : In a study assessing its potency against the K1 strain of P. falciparum, this compound exhibited an IC50 value of approximately 71 nM, indicating strong inhibitory effects on parasite growth .
- Synergistic Effects : Research has indicated that this compound can work synergistically with other antimalarial drugs like atovaquone and proguanil, enhancing overall therapeutic effectiveness .
Data Table: Efficacy Against Malaria
Compound | IC50 (nM) | Synergistic Partner |
---|---|---|
This compound | 71 | Atovaquone |
Emetine | 47 | Proguanil |
Treatment of Amoebic Dysentery
This compound has also been utilized in treating amoebic infections, particularly amoebic dysentery and liver abscesses.
Clinical Applications
- Efficacy in Dysentery : Clinical reports have shown that this compound is effective in treating acute amoebic dysentery, with significant improvements noted in patient symptoms .
- Safety Profile : Compared to emetine, this compound presents a more favorable safety profile due to its reduced toxicity, making it suitable for patients who may be at risk for adverse effects from traditional treatments .
Data Table: Clinical Outcomes
Condition | Treatment | Outcome |
---|---|---|
Acute Amoebic Dysentery | This compound | Significant symptom relief |
Amoebic Liver Abscess | This compound | Reduced abscess size |
Antiviral Properties
Recent studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit certain viruses at nanomolar concentrations by interfering with host-cell protein synthesis . This opens avenues for further research into its potential as an antiviral agent.
作用機序
デヒドロエメチンの正確な作用機序は、まだ完全には解明されていません。 デヒドロエメチンは、タンパク質合成中のトランスロケーションを阻害することが知られています。この阻害は、ポリペプチド鎖の伸長を阻止し、原虫細胞のタンパク質合成を阻害します。 デヒドロエメチンはリボソーム機械を標的とし、リボソーム上のmRNAのトランスロケーションを妨げます .
類似化合物との比較
デヒドロエメチンは、エメチン、セファエリン、クリプトプレウリンなどの他の化合物と類似しています。これらの化合物は、異なる化学ファミリーに属しますが、類似した生物学的活性を共有しています。
エメチン: デヒドロエメチンと構造的に類似していますが、副作用が多いです。
セファエリン: イペカアルカロイドで、デヒドロエメチンと同様のアメーバ殺傷作用を示します。
クリプトプレウリン: フェナントレンアルカロイドに属し、類似の作用機序を共有しています。デヒドロエメチンは、副作用が少なく、構造的な違いが明確であることから、特定の治療において好ましい選択肢となっています.
生物活性
Dehydroemetine is a synthetic analogue of emetine, primarily known for its anti-amoebic properties. Recent research has explored its potential in treating malaria and other parasitic infections due to its unique biological activity and pharmacological profile. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.
This compound exerts its biological effects primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA of the Plasmodium falciparum 80S ribosome, disrupting the translation process necessary for protein synthesis, which is critical for parasite survival and replication . In vitro studies have demonstrated that this compound is a potent inhibitor of the multi-drug resistant K1 strain of P. falciparum, with an IC50 value reported at approximately 71.03 nM .
Efficacy Against Malaria
Recent studies have indicated that this compound shows promise as a repositioned drug for malaria treatment. Drug interaction studies have demonstrated synergistic effects when combined with atovaquone and proguanil, enhancing its antimalarial activity . The compound has been shown to be effective against various strains of P. falciparum, including those resistant to standard treatments.
Table 1: Comparative Efficacy of this compound Against Malaria Strains
Compound | Strain | IC50 (nM) |
---|---|---|
This compound | K1 (multi-drug resistant) | 71.03 ± 6.1 |
Emetine | K1 | 47 ± 2.1 |
Atovaquone | K1 | 10 |
Clinical Trials and Case Studies
A notable clinical trial conducted in Thailand evaluated the efficacy of oral this compound in treating opisthorchiasis, a liver fluke infection. Seventeen patients were treated with a dosage of 2.5 mg/kg on alternate days for 30 days. The results showed an average egg count reduction of 85% after six months, although some patients experienced side effects such as diarrhea and muscular weakness .
Table 2: Clinical Outcomes in Opisthorchiasis Patients Treated with this compound
Patient ID | Initial Egg Count (per gram) | Final Egg Count (per gram) | Percentage Reduction (%) |
---|---|---|---|
1 | 6,000 | 900 | 85 |
2 | 22,000 | 3,500 | 84 |
3 | 4,500 | Negative | 100 |
Average | - | - | 85 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound is eliminated more rapidly from the body compared to emetine, which may contribute to its reduced cardiotoxicity profile . In animal studies, it was found that approximately 91.5% of this compound was excreted within 72 hours post-administration, compared to only 67% for emetine . This rapid clearance may make this compound a safer alternative for long-term use.
特性
IUPAC Name |
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLZPUYGHQWHRN-RPBOFIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023600 | |
Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-30-1, 1986-67-0, 26266-12-6 | |
Record name | Dehydroemetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroemetine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroemetine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroemetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dehydroemetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroemetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROEMETINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEHYDROEMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。